
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in various fields of research, including pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide has been studied for its potential use in various fields of research. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used to study the interactions between proteins and small molecules. In physiology, this compound has been studied for its effects on various physiological processes, including metabolism, cardiovascular function, and immune function.
Mécanisme D'action
The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide is not fully understood. However, it is believed to work by binding to specific proteins or enzymes in the body, thereby altering their activity and function. This compound may also affect various signaling pathways in the body, leading to changes in cellular processes and physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that this compound can affect various physiological processes, such as blood pressure, heart rate, and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in various fields of research. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects or interact with other compounds in complex biological systems, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide. One potential direction is to further investigate the mechanism of action of this compound and identify its molecular targets in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects. Additionally, this compound could be further evaluated for its potential use as a drug candidate for the treatment of various diseases. Finally, this compound could be used as a tool in basic research to study the interactions between proteins and small molecules, and to elucidate the molecular mechanisms underlying various physiological processes.
Méthodes De Synthèse
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide involves the reaction of 3-fluorophenylacetic acid with 1-(2-oxoimidazolidin-1-yl)-3-(phenyl)propan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-8-4-7-16(11-17)12-18(24-10-9-22-20(24)26)14-23-19(25)13-15-5-2-1-3-6-15/h1-8,11,18H,9-10,12-14H2,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZRQWAXGQOMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

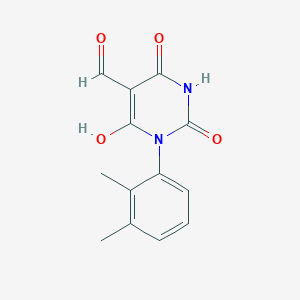
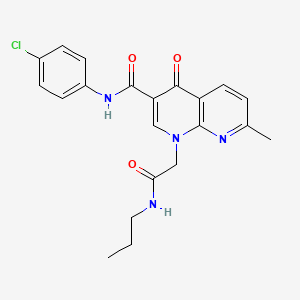
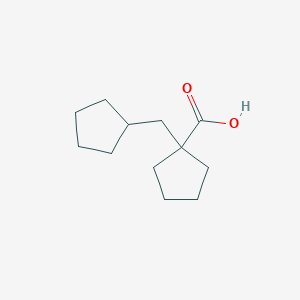

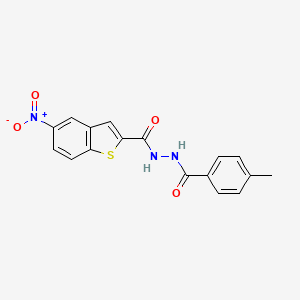
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2677243.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2677247.png)
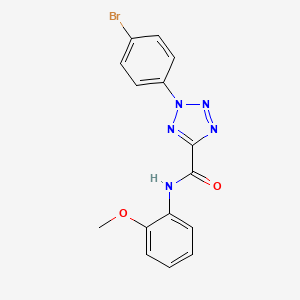
![4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2677249.png)


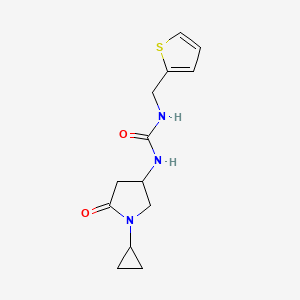
![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2677258.png)